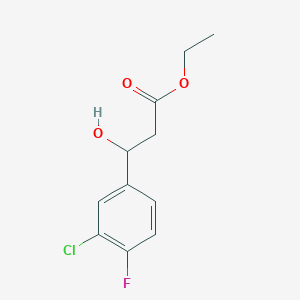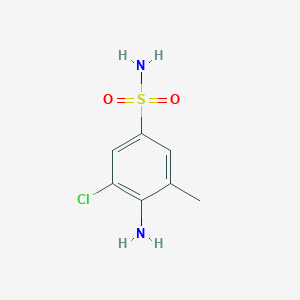
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is a complex organic compound that features multiple functional groups, including amine and sulfonamide groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-aminobenzylamine and 3-aminophenylmethanesulfonamide, followed by their coupling under specific conditions. Common reagents used in these reactions include reducing agents, catalysts, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its amine groups can form hydrogen bonds, making it a candidate for drug design and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could act as an enzyme inhibitor or receptor antagonist.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties may make it valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, potentially inhibiting their activity or altering their function. The sulfonamide group may also play a role in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonamides and amine-containing molecules, such as:
- Sulfanilamide
- N-(2-Aminoethyl)-1-(3-aminophenyl)methanesulfonamide
- N-(3-Aminobenzyl)-1-(4-aminophenyl)methanesulfonamide
Uniqueness
N-(3-Aminobenzyl)-1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C18H26N4O2S |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
1-(3-aminophenyl)-N-[(3-aminophenyl)methyl]-N-[2-(dimethylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H26N4O2S/c1-21(2)9-10-22(13-15-5-3-7-17(19)11-15)25(23,24)14-16-6-4-8-18(20)12-16/h3-8,11-12H,9-10,13-14,19-20H2,1-2H3 |
Clé InChI |
RILHYKNCDBCPSZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(CC1=CC(=CC=C1)N)S(=O)(=O)CC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B13674686.png)

![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)



![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)



